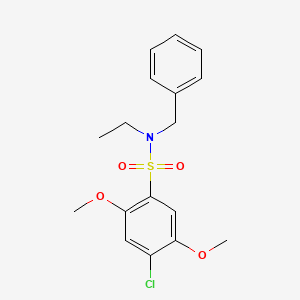![molecular formula C13H11N3O2 B2700279 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile CAS No. 922927-27-3](/img/structure/B2700279.png)
2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile” is a complex organic molecule. It contains a methoxyphenyl group, a pyridazinone group, and a nitrile group . The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached. The pyridazinone group is a six-membered ring containing two nitrogen atoms and a carbonyl group (=O). The nitrile group (-CN) contains a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The methoxyphenyl and pyridazinone groups are likely to be in a para configuration, meaning they are opposite each other on the carbon ring. The nitrile group is likely to be in an ortho configuration, meaning it is adjacent to one of the other groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. The methoxy group is electron-donating, which could activate the phenyl ring towards electrophilic aromatic substitution. The nitrile group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and carbonyl groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with anti-inflammatory and analgesic properties. Its unique structure allows for modifications that can enhance its efficacy and reduce side effects, making it a valuable candidate for drug discovery .
Cancer Research
In cancer research, 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a promising lead for developing new anticancer agents .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and its potential to reduce oxidative stress in neuronal cells are key factors in this application .
Analytical Chemistry
In analytical chemistry, 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile can be used as a reagent or standard in various analytical techniques. Its well-defined chemical properties make it suitable for use in high-precision measurements and calibrations.
These diverse applications highlight the versatility and potential of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile in scientific research and development.
Thermo Scientific Chemicals Sigma-Aldrich NIST Chemistry WebBook
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-11-4-2-10(3-5-11)12-6-7-13(17)16(15-12)9-8-14/h2-7H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFTACWUVAGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2700197.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2700199.png)


![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)
![N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)
![1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2700210.png)

![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)
![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)
